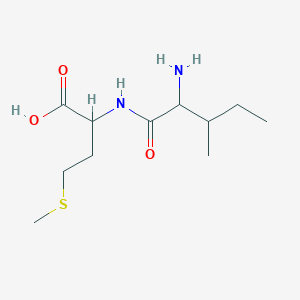![molecular formula C12H8BrNO2S B12100459 Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-bromo-8-methyl-](/img/structure/B12100459.png)
Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-bromo-8-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-bromo-8-methyl- is a heterocyclic compound that features a fused ring system combining a thiophene ring, a benzene ring, and an oxazepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-bromo-8-methyl- typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the thiophene ring, followed by the introduction of the benzene ring through a cyclization reaction. The oxazepine ring is then formed via an intramolecular cyclization process. Bromination and methylation are carried out as final steps to introduce the 2-bromo and 8-methyl substituents, respectively. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.
Analyse Chemischer Reaktionen
Types of Reactions
Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-bromo-8-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-bromo-8-methyl- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-bromo-8-methyl- could be explored for its potential therapeutic properties
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism of action of Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-bromo-8-methyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and overall pharmacodynamics are essential to understand its mechanism of action fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one: The parent compound without the 2-bromo and 8-methyl substituents.
Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-chloro-8-methyl-: Similar structure with a chlorine atom instead of bromine.
Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-bromo-8-ethyl-: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-bromo-8-methyl- is unique due to the specific combination of substituents on its core structure. The presence of the bromine atom at the 2-position and the methyl group at the 8-position can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-bromo-8-methyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C12H8BrNO2S |
|---|---|
Molekulargewicht |
310.17 g/mol |
IUPAC-Name |
2-bromo-8-methyl-5H-thieno[2,3-b][1,5]benzoxazepin-4-one |
InChI |
InChI=1S/C12H8BrNO2S/c1-6-2-3-8-9(4-6)16-12-7(11(15)14-8)5-10(13)17-12/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
SKZKXEMGQQDGBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC(=O)C3=C(O2)SC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12100390.png)
![Tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B12100394.png)
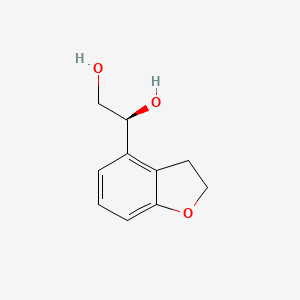
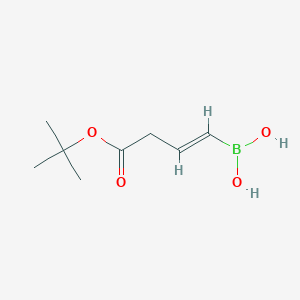
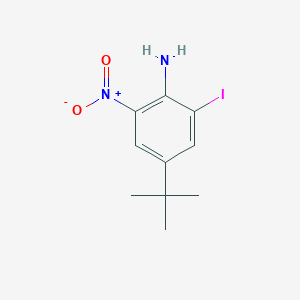


![2-[2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B12100427.png)
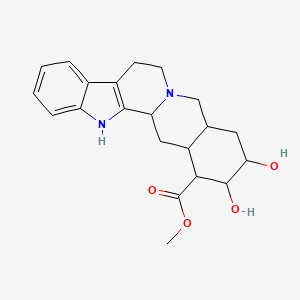
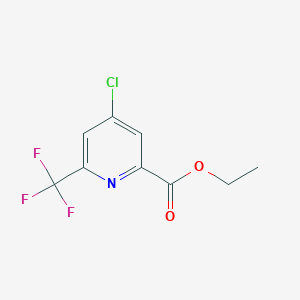

![2-Isopropylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12100434.png)
